molecular formula C14H20N6O B2478291 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea CAS No. 2034525-43-2

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea

Cat. No. B2478291
CAS RN: 2034525-43-2
M. Wt: 288.355
InChI Key: GUKDOYLGGSIVTL-UHFFFAOYSA-N
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Description

The compound “1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea” belongs to the class of [1,2,4]Triazolo[1,5-a]pyrimidines . These are very interesting and trending class of fused heterocycles due to their valuable biological properties .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidines was confirmed by IR, 1H-NMR, MS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidines were confirmed by IR, 1H-NMR, MS and elemental analysis .

Scientific Research Applications

Antibacterial Activity

  • Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, similar to the requested compound, have shown antibacterial activity. For instance, a study by Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with this ring and evaluated its antibacterial activity against Gram-positive and Gram-negative strains, showing effectiveness as an antibacterial agent (Lahmidi et al., 2019).

Antifungal Activities

  • Another application includes antifungal activities. Borthakur et al. (2016) synthesized [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives and tested them for antifungal activities against specific fungal strains, indicating the potential of such compounds in antifungal treatments (Borthakur et al., 2016).

Anticancer Agents

  • Research has also explored the anticancer potential of related compounds. Abdelhamid et al. (2016) synthesized derivatives including the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, evaluating them for anticancer activity. Several compounds exhibited moderate to high anticancer activity (Abdelhamid et al., 2016).

Antiasthma Agents

  • Medwid et al. (1990) explored 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were active as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds were selected for further pharmacological and toxicological study (Medwid et al., 1990).

Future Directions

The future directions of research on [1,2,4]Triazolo[1,5-a]pyrimidines could involve exploring more potent analogs of such structures . The good antiproliferative ability of some [1,2,4]triazolo[1,5-a]pyrimidines bearing functional groups at the C-2 and C-7 positions has been disclosed, which greatly encourages the exploration of more potent analogs of such structures .

properties

IUPAC Name

1-cyclopentyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c21-14(19-12-5-1-2-6-12)15-7-3-4-11-8-16-13-17-10-18-20(13)9-11/h8-10,12H,1-7H2,(H2,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKDOYLGGSIVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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